molecular formula C11H14O3Si B14320816 3-Ethoxy-4-[(trimethylsilyl)ethynyl]cyclobut-3-ene-1,2-dione CAS No. 109364-35-4

3-Ethoxy-4-[(trimethylsilyl)ethynyl]cyclobut-3-ene-1,2-dione

Cat. No.: B14320816
CAS No.: 109364-35-4
M. Wt: 222.31 g/mol
InChI Key: QIXSKXCGNSRZOK-UHFFFAOYSA-N
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Description

3-Ethoxy-4-[(trimethylsilyl)ethynyl]cyclobut-3-ene-1,2-dione is an organic compound with a unique structure that includes both ethoxy and trimethylsilyl groups attached to a cyclobutene-1,2-dione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethoxy-4-[(trimethylsilyl)ethynyl]cyclobut-3-ene-1,2-dione typically involves the reaction of ethoxy-substituted cyclobutene-1,2-dione with trimethylsilylacetylene under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a palladium complex, and under an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yields and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

3-Ethoxy-4-[(trimethylsilyl)ethynyl]cyclobut-3-ene-1,2-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and inert atmospheres to prevent side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile used .

Scientific Research Applications

3-Ethoxy-4-[(trimethylsilyl)ethynyl]cyclobut-3-ene-1,2-dione has several applications in scientific research:

Mechanism of Action

The mechanism by which 3-Ethoxy-4-[(trimethylsilyl)ethynyl]cyclobut-3-ene-1,2-dione exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Ethoxy-4-[(trimethylsilyl)ethynyl]cyclobut-3-ene-1,2-dione is unique due to its combination of ethoxy and trimethylsilyl groups attached to a cyclobutene-1,2-dione core. This unique structure imparts specific chemical and biological properties that differentiate it from similar compounds .

Properties

CAS No.

109364-35-4

Molecular Formula

C11H14O3Si

Molecular Weight

222.31 g/mol

IUPAC Name

3-ethoxy-4-(2-trimethylsilylethynyl)cyclobut-3-ene-1,2-dione

InChI

InChI=1S/C11H14O3Si/c1-5-14-11-8(9(12)10(11)13)6-7-15(2,3)4/h5H2,1-4H3

InChI Key

QIXSKXCGNSRZOK-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C(=O)C1=O)C#C[Si](C)(C)C

Origin of Product

United States

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